4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multiple steps, including the chlorosulfonation of phenyl substituents and reactions with various amides or amines. For instance, compounds with potential anticancer activity have been synthesized by reacting methylthio benzenesulfonamide derivatives with aminoguanidines in acetic acid, indicating a method that could potentially be adapted for synthesizing the compound of interest (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, Bączek, & Chojnacki, 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be characterized using X-ray crystallography, revealing details about the molecular conformation, hydrogen bonding, and intermolecular interactions. For example, a study on 4-chloro-benzenesulfonyl-piperidin-yl-diphenyl-methanol showed its molecular structure and conformation through X-ray diffraction, indicating the potential for detailed structural analysis of the compound (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).
Chemical Reactions and Properties
The chemical behavior of benzenesulfonamide compounds, including reactivity and interaction with other chemicals, can be inferred from studies on similar molecules. For instance, reactions of N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides have been explored, demonstrating the potential for nucleophilic addition and substitution reactions relevant to the synthesis and modification of the target compound (Drozdova & Mirskova, 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's application and handling. Analysis of similar compounds, such as 4-methyl-N-[3-(1,2,2-triphenylethenyl)phenyl]benzenesulfonamide, has shown aggregation-induced emission characteristics, indicating the importance of physical properties in determining the functional applications of these molecules (Jia, Zhang, & Du, 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be assessed through experimental studies. For benzenesulfonamides, the electronic structure, molecular electrostatic potential, and reactivity have been analyzed using density functional theory (DFT) and other computational methods, providing insights into the chemical behavior and interaction mechanisms of these compounds (Karthik, Kumara, Naveen, Mallesha, Mallu, Urs, & Lokanath, 2021).
properties
IUPAC Name |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl3N2O3S/c1-15-8-10-25(11-9-15)21(27)14-26(13-16-2-7-19(23)20(24)12-16)30(28,29)18-5-3-17(22)4-6-18/h2-7,12,15H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNYLRDFLMXVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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